2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
Overview
Description
2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid is a useful research compound. Its molecular formula is C9H9ClINO3 and its molecular weight is 341.53 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Product Isolation
- Novel compounds structurally related to 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid have been isolated from Turkish lichens. These include compounds with diverse skeletons and unique chemical properties, identified using techniques like IR, UV, NMR, and mass spectrometry (Kirmizigul et al., 2003).
Chemical Synthesis and Reactivity
- In a study focusing on the synthesis and chemical reactivity of novel compounds, derivatives structurally similar to this compound were explored. These derivatives were used as building blocks for constructing various nitrogen heterocyclic compounds, demonstrating significant versatility in chemical synthesis (Farouk et al., 2021).
Antimicrobial Applications
- Similar compounds to this compound have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Sah et al., 2014).
Metabolic Studies
- Metabolic studies involving compounds analogous to this compound have been conducted, revealing various metabolic pathways and the identification of metabolites. These studies contribute to the understanding of drug metabolism and the effects of such compounds in biological systems (Kanamori et al., 2002).
Structural Studies and Crystallography
- Structural and crystallographic studies on compounds similar to this compound have been performed to understand their molecular configuration, crystalline structure, and hydrogen bonding patterns. These studies are crucial for the design of new compounds with desired physical and chemical properties (Guzei et al., 2010).
Herbicidal Activity
- Research on derivatives of this compound has shown promising results in the field of agriculture, particularly in the development of selective herbicides. These studies highlight the potential agricultural applications of such compounds (Hayashi, 1990).
Properties
IUPAC Name |
2-(4-chloro-5-iodo-2-methoxyanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO3/c1-15-8-2-5(10)6(11)3-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPYOBOGAPTLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266972 | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508278-51-0 | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508278-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-5-iodo-2-methoxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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